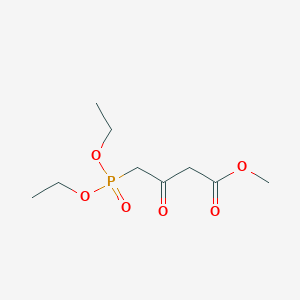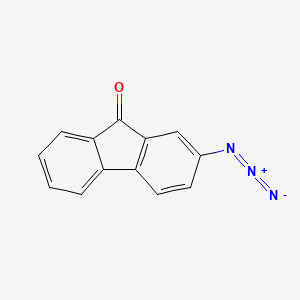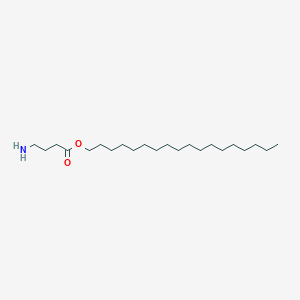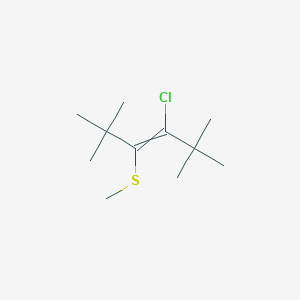
Methyl 4-(diethoxyphosphoryl)-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(diethoxyphosphoryl)-3-oxobutanoate is an organic compound that belongs to the class of phosphonic acid esters. These compounds are known for their diverse applications in various fields such as medicine, agriculture, and industrial chemistry. The presence of the diethoxyphosphoryl group in its structure makes it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(diethoxyphosphoryl)-3-oxobutanoate typically involves the reaction of diethyl phosphite with a suitable carbonyl compound under controlled conditions. One common method is the Michael addition of diethyl phosphite to an α,β-unsaturated carbonyl compound, followed by esterification to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under specific conditions to ensure high yield and purity. The reaction is usually catalyzed by a base such as sodium ethoxide, and the product is purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(diethoxyphosphoryl)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the diethoxyphosphoryl group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) is often employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, alcohols, and substituted phosphonates, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Methyl 4-(diethoxyphosphoryl)-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Methyl 4-(diethoxyphosphoryl)-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The diethoxyphosphoryl group can participate in various biochemical reactions, influencing the activity of enzymes and other proteins. This compound can act as a ligand, binding to metal ions and affecting their catalytic properties .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(diethoxyphosphoryl)-3-oxobutanoate
- Ethyl 4-(diethoxyphosphoryl)-3-oxobutanoate
- Diethyl 4-(diethoxyphosphoryl)-3-oxobutanoate
Uniqueness
Methyl 4-(diethoxyphosphoryl)-3-oxobutanoate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its versatility as a synthetic intermediate makes it valuable in various fields of research and industry .
Propiedades
Número CAS |
109139-85-7 |
|---|---|
Fórmula molecular |
C9H17O6P |
Peso molecular |
252.20 g/mol |
Nombre IUPAC |
methyl 4-diethoxyphosphoryl-3-oxobutanoate |
InChI |
InChI=1S/C9H17O6P/c1-4-14-16(12,15-5-2)7-8(10)6-9(11)13-3/h4-7H2,1-3H3 |
Clave InChI |
NXJIWLJQEDTRON-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CC(=O)CC(=O)OC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![hexyl-[3-(2-methoxyphenyl)propyl]azanium;chloride](/img/structure/B14325338.png)
![2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-ol](/img/structure/B14325361.png)



![1-[2-(Decyloxy)-2-oxoethyl]-3-methylpyridin-1-ium chloride](/img/structure/B14325390.png)
![1-Isothiocyanato-4-[2-(4-pentylcyclohexyl)ethyl]benzene](/img/structure/B14325394.png)
![4-[3-(Triethoxysilyl)propyl]benzene-1-sulfonyl chloride](/img/structure/B14325396.png)
![1-[Bis(4-chlorophenyl)methyl]-1H-imidazole](/img/structure/B14325402.png)
![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B14325411.png)

![6-[(Oxan-2-yl)oxy]hexyl octanoate](/img/structure/B14325437.png)
![Bis(aziridin-1-yl)-[2-(2-ethoxyethoxy)ethoxy]-sulfanylidene-lambda5-phosphane](/img/structure/B14325439.png)

